molecular formula C13H20BNO2 B1321526 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 693774-10-6

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Numéro de catalogue: B1321526
Numéro CAS: 693774-10-6
Poids moléculaire: 233.12 g/mol
Clé InChI: SKHNRJKSLVTZJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a valuable organoboron reagent primarily used as a building block in pharmaceutical and materials science research. As a pinacol boronic ester, this compound is notably stable and serves as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental for forming carbon-carbon bonds, enabling the construction of complex biaryl structures often found in active pharmaceutical ingredients (APIs) and organic electronic materials. The steric and electronic properties imparted by the specific substitution pattern on the pyridine ring can significantly influence the reactivity and metabolic stability of the final molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the product in a sealed container under an inert atmosphere at low temperatures .

Propriétés

IUPAC Name

2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-7-8-11(10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHNRJKSLVTZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621106
Record name 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693774-10-6
Record name 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Methodology

The most common and well-documented method for preparing 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the direct borylation of 2,6-dimethylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source, catalyzed by an iridium complex. This method selectively installs the boronate ester group at the 3-position of the pyridine ring.

Typical reaction conditions:

  • Catalyst: Iridium complex such as [Ir(OMe)(COD)]2 (1 mol%)
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)
  • Boron reagent: Bis(pinacolato)diboron (B2Pin2) or pinacolborane (HBPin)
  • Solvent: Often an inert solvent like dichloromethane or performed neat
  • Temperature: 80 °C
  • Atmosphere: Nitrogen or argon to exclude oxygen and moisture
  • Reaction time: Several hours until completion monitored by TLC or GC–MS

Mechanistic Insights

The iridium catalyst activates the C–H bond at the 3-position of 2,6-dimethylpyridine via oxidative addition, followed by transmetalation with the boron reagent and reductive elimination to form the C–B bond. The steric hindrance from the methyl groups at the 2- and 6-positions directs the borylation to the 3-position selectively.

Representative Procedure

A detailed procedure adapted from recent literature is as follows:

  • In a nitrogen-filled glovebox or using Schlenk techniques, weigh 1 mol% of [Ir(OMe)(COD)]2 and 2 mol% of dtbbpy ligand into a Schlenk flask.
  • Add 1.5 equivalents of pinacolborane (HBPin) and 1 equivalent of 2,6-dimethylpyridine.
  • Seal the flask and heat the mixture at 80 °C with stirring.
  • Monitor the reaction progress by TLC or GC–MS.
  • Upon completion, cool to room temperature, open to air, and remove volatiles under reduced pressure.
  • Purify the crude product by silica gel column chromatography to isolate the boronate ester.

Advantages and Limitations

  • Advantages: High regioselectivity, mild conditions, and good yields.
  • Limitations: Requires expensive iridium catalysts and inert atmosphere; sensitive to moisture and oxygen.

Alternative Synthetic Routes

While iridium-catalyzed borylation is predominant, other methods have been explored:

Substitution Reactions on Pre-Functionalized Pyridines

Some syntheses start from halogenated 2,6-dimethylpyridines (e.g., 3-bromo-2,6-dimethylpyridine), which undergo palladium-catalyzed Suzuki-Miyaura coupling with bis(pinacolato)diboron to install the boronate ester group. This method, however, requires pre-functionalization steps and may involve harsher conditions.

Directed Metalation Followed by Borylation

Directed ortho-metalation of 2,6-dimethylpyridine derivatives using strong bases (e.g., n-butyllithium) followed by quenching with trialkyl borates and subsequent esterification with pinacol can yield the target compound. This approach is less common due to the sensitivity of pyridine nitrogen to strong bases and the need for low temperatures.

Data Summary Table of Preparation Methods

Method Catalyst/Reagents Conditions Yield (%) Selectivity Notes
Iridium-catalyzed C–H borylation [Ir(OMe)(COD)]2, dtbbpy, HBPin 80 °C, N2, several hours 70–90 High (3-position) Mild, regioselective, widely used
Pd-catalyzed Suzuki coupling Pd catalyst, B2Pin2, 3-bromo-2,6-dimethylpyridine Reflux, inert atmosphere 60–80 High Requires pre-halogenation
Directed ortho-metalation n-BuLi, trialkyl borate, pinacol Low temp, inert atmosphere 50–70 Moderate Sensitive to moisture, harsh conditions

Research Findings and Structural Confirmation

  • Crystallographic studies confirm the boronate ester group is attached at the 3-position of the pyridine ring, with the 2,6-dimethyl groups providing steric hindrance that directs regioselectivity.
  • Density Functional Theory (DFT) calculations support the observed regioselectivity and provide insight into the electronic properties of the compound.
  • Spectroscopic analyses (NMR, IR, MS) consistently verify the structure and purity of the synthesized compound.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronate ester to other functional groups, although this is less common.

    Substitution: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: 2,6-Dimethyl-3-pyridineboronic acid.

    Substitution: Various biaryl or vinyl derivatives depending on the halide used in the cross-coupling reaction.

Applications De Recherche Scientifique

Drug Discovery

One of the primary applications of 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in drug discovery. It has been utilized as a building block in the synthesis of various pharmaceutical compounds.

  • Inhibitors for Alzheimer's Disease : Research has indicated that derivatives of this compound can serve as potent inhibitors for dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), an enzyme implicated in Alzheimer’s disease. These derivatives demonstrated significant inhibitory activity at nanomolar concentrations and exhibited antioxidant and anti-inflammatory properties in vitro .

Catalysis

The compound is also being explored for its catalytic properties in organic reactions.

  • Suzuki-Miyaura Coupling : It can be used as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Case Study 1: DYRK1A Inhibition

Case Study 2: Catalytic Applications

In another study involving the application of this compound in catalysis, researchers demonstrated its utility in facilitating cross-coupling reactions under mild conditions. The presence of the dioxaborolane moiety significantly increased the efficiency of the reactions compared to traditional methods .

Mécanisme D'action

The primary mechanism by which 2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl product.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyridine Ring

(a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS : 329214-79-1
  • Formula: C₁₁H₁₆BNO₂
  • Molecular Weight : 205.06 g/mol
  • Key Difference : Lacks methyl groups at the 2- and 6-positions.
  • Properties : Melting point 103–108°C; lower steric hindrance increases reactivity in cross-couplings compared to the dimethyl analogue .
(b) 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS: Not explicitly provided (see ).
  • Formula: C₁₄H₂₁BNO₄
  • Key Difference : Methoxy (-OCH₃) groups replace methyl (-CH₃) at the 2- and 6-positions.

Variation in Boronate Ester Position and Number

(a) 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS : 1012085-50-5
  • Formula : C₁₉H₂₈B₂N₂O₄
  • Key Difference : Two boronate esters at the 3- and 5-positions.
  • Applications : Enables dual functionalization in polymer chemistry or multi-component coupling reactions .
(b) 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS : 408492-27-3
  • Formula: C₁₃H₁₅BCl₂NO₂
  • Key Difference : Chlorine atoms at 2- and 6-positions.
  • Reactivity : Chlorine substituents increase electrophilicity, making the compound more reactive in nucleophilic aromatic substitution but less stable under basic conditions .

Functional Group Modifications

(a) 2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS : 1310385-03-5
  • Formula: C₁₃H₂₀BNO₃
  • Key Difference : Ethoxy (-OC₂H₅) group at the 2-position.
  • Solubility : Increased solubility in polar solvents compared to methyl-substituted analogues .
(b) 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS: Not explicitly provided (see ).
  • Formula: C₁₆H₂₅BNO₄
  • Key Difference : Diethoxymethyl group introduces steric bulk and alters electronic density.
  • Applications: Potential use in asymmetric synthesis due to chiral environments .

Activité Biologique

2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 325142-95-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action.

The molecular formula of this compound is C13_{13}H20_{20}BNO2_2, with a molecular weight of approximately 233.11 g/mol. The compound contains a pyridine ring substituted with a dioxaborolane moiety that enhances its chemical stability and biological activity.

Research indicates that this compound may act through various mechanisms:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of specific kinases involved in cellular signaling pathways. For example, compounds related to this structure have shown inhibitory activity against DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which plays a crucial role in neurodegenerative diseases .
  • Antioxidant Properties : The presence of the dioxaborolane group is believed to contribute to antioxidant activity. In vitro studies have demonstrated that derivatives can reduce oxidative stress markers in cellular models .
  • Anti-inflammatory Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory cytokines such as IL-6 and TNF-alpha .

Cytotoxicity Studies

A series of cytotoxicity assays were performed using various cell lines to evaluate the safety profile of the compound:

  • Cell Viability Assays : In tests conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionDYRK1A inhibition
Antioxidant ActivityReduction in oxidative stress markers
Anti-inflammatoryDecreased levels of IL-6 and TNF-alpha
CytotoxicityNo significant toxicity at low doses

Case Studies

  • DYRK1A Inhibition Study : A recent study employed computational modeling followed by synthesis and biological evaluation of new derivatives based on the dioxaborolane structure. The most promising candidates exhibited nanomolar inhibitory activity against DYRK1A and demonstrated robust antioxidant effects in cellular assays .
  • Inflammation Model : In BV-2 microglial cells treated with lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine production compared to controls. This suggests potential therapeutic applications in neuroinflammatory conditions .

Q & A

Q. What are the standard synthetic protocols for preparing 2,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can purity be validated?

Methodological Answer: The synthesis typically involves palladium-catalyzed Miyaura borylation of 3-bromo-2,6-dimethylpyridine with bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .
  • Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF) at reflux (80–100°C) for 12–24 hours .
  • Base : Potassium acetate (KOAc) or Cs₂CO₃ to facilitate transmetallation .

Q. Purity Validation :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%).
  • NMR : Confirm absence of unreacted boronic ester (δ 1.3 ppm for pinacol methyl groups) and brominated starting material (δ 7.5–8.0 ppm for pyridine protons) .

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂DME8085
Pd(PPh₃)₄THF10078

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use slow vapor diffusion of hexane into a dichloromethane solution.
  • Data Collection : Employ a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source.
  • Software : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization and analysis) .
  • Validation : Check bond lengths (B–O: ~1.36 Å; C–B: ~1.58 Å) and angles (O–B–O: ~117°) against literature values .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer: The 2,6-dimethyl substituents create steric hindrance, slowing transmetallation and oxidative addition. Mitigation strategies include:

  • Catalyst optimization : Use bulky ligands like XPhos or SPhos to stabilize the Pd center .
  • Temperature : Increase reaction temperature (80→110°C) to overcome activation barriers.
  • Solvent polarity : Switch to toluene or dioxane to enhance solubility of sterically hindered intermediates .

Data Contradiction Example :
Lower yields (e.g., 50% vs. 85% for non-methylated analogs) may arise from incomplete transmetallation. Confirm via ¹¹B NMR (δ 28–30 ppm for boronate intermediates) .

Q. How can competing protodeboronation or homocoupling side reactions be minimized during cross-coupling?

Methodological Answer: Protodeboronation (common in polar solvents):

  • Additives : Use silver oxide (Ag₂O) to sequester halides .
  • Low moisture : Rigorously dry solvents and reagents.

Q. Homocoupling :

  • Pd loading : Reduce catalyst concentration (<1 mol%) to suppress oxidative dimerization.
  • Oxygen-free conditions : Degas solvents and purge with argon .

Q. Analytical Validation :

  • GC-MS : Monitor for biphenyl byproducts (homocoupling) or deboronated pyridine (protodeboronation).
  • Kinetic studies : Use in situ IR to track boronate consumption rates .

Q. What computational methods are suitable for predicting the electronic effects of the dioxaborolan-2-yl group on pyridine reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) .
  • NBO Analysis : Quantify charge distribution at boron (typically δ⁺ due to empty p-orbital) and adjacent carbons .
  • Reactivity Predictions : Compare Fukui indices to identify nucleophilic/electrophilic sites for cross-coupling .

Q. How does the compound’s stability vary under acidic, basic, or aqueous conditions?

Methodological Answer:

  • Acidic conditions (pH <5) : Rapid hydrolysis of the boronic ester to boronic acid (confirm via ¹H NMR loss of pinacol peaks) .
  • Basic conditions (pH >9) : Stabilize the boronate anion but risk Pd catalyst poisoning in cross-coupling .
  • Aqueous storage : Store at −20°C under argon with molecular sieves to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.